molecular formula C7H9N5 B13006773 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine

Cat. No.: B13006773
M. Wt: 163.18 g/mol
InChI Key: PJGHWNLFALHMCN-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine (CAS 1154213-03-2) is a heterocyclic compound with a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol . The molecule consists of a fused triazolo-pyrimidine core substituted at position 3 with an ethylamine group.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine

InChI

InChI=1S/C7H9N5/c1-5(8)6-10-11-7-9-3-2-4-12(6)7/h2-5H,8H2,1H3

InChI Key

PJGHWNLFALHMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1C=CC=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives . These methods highlight the versatility and efficiency of synthesizing this compound.

Chemical Reactions Analysis

1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis, methanol and ethanol for nucleophilic substitutions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Synthesis References
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine Ethylamine at position 3 C7H9N5 Base compound; synthesis via NaOH-catalyzed condensation (general method)
5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Ethyl at position 5, methoxyphenethylamine at position 7 C17H20N6O Anti-tubercular agent; synthesized via NMP-mediated substitution
1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride 5,7-Dimethyl groups; branched methylbutanamine C13H20Cl2N6 Antimicrobial activity; dihydrochloride salt improves solubility
5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine Oxadiazole ring at position 5 C8H7N7O Potential kinase inhibitor; unique heterocyclic fusion
7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Fluoroarylvinyl group at position 7 C13H10FN5 Bioactive fluorinated analog; enhanced metabolic stability

Pharmacological Activity

  • Anti-Tubercular Activity : Compounds like 5-Ethyl-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit MIC values <1 µg/mL against Mycobacterium tuberculosis, attributed to the electron-donating methoxy group enhancing membrane penetration .
  • Antimicrobial Activity: Derivatives with tetrahydroazepine fused systems (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide) show superior activity against C. albicans and S. aureus compared to cefixime .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of 1-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine enhances aqueous solubility (86% yield) compared to the free base .
  • Lipophilicity : Fluoroarylvinyl substituents (e.g., in 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine ) increase logP values, improving blood-brain barrier penetration .

Commercial and Industrial Relevance

  • The hydrochloride salt of the target compound is listed as a discontinued product (CAS 31100-32-0), likely due to synthesis scalability challenges or niche applications .
  • Anti-tubercular analogs are under active research, reflecting the urgency to address drug-resistant strains .

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